molecular formula C9H9ClO4S B3034439 4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid CAS No. 176309-00-5

4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid

Cat. No.: B3034439
CAS No.: 176309-00-5
M. Wt: 248.68 g/mol
InChI Key: YGYZEHXIHONBML-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS: 176309-00-5) is a substituted benzoic acid derivative with the molecular formula C₉H₉ClO₄S and a molecular weight of 248.68 g/mol . The compound features three distinct functional groups:

  • A chlorine atom at the 4-position,
  • A methyl group at the 2-position,
  • A methylsulfonyl group (-SO₂CH₃) at the 5-position.

These substituents confer unique physicochemical properties, such as moderate hydrophobicity (due to the methyl and chloro groups) and strong electron-withdrawing effects (from the sulfonyl group). This structural profile makes it a candidate for pharmaceutical intermediates, particularly in the synthesis of anti-inflammatory or kinase-inhibiting agents.

Properties

IUPAC Name

4-chloro-2-methyl-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-5-3-7(10)8(15(2,13)14)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYZEHXIHONBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237940
Record name 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176309-00-5
Record name 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176309-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Conditions

This three-stage process, derived from US Patent 6,350,904 B1, begins with 4-chloro-2-methylbenzoic acid as the starting material:

Stage 1: Sulfonation

  • Reagents : Chlorosulfonic acid.
  • Conditions : 15–115°C, yielding a sulfonated intermediate.
  • Mechanism : Chlorosulfonic acid introduces a sulfonic acid group at position 5 via electrophilic aromatic substitution, directed by the meta effect of the carboxylic acid and ortho/para effects of existing substituents.

Stage 2: Reduction and Acidification

  • Reagents : Hydrochloric acid, sodium hydroxide, sodium sulfite.
  • Conditions : pH 9 → 1 over 4 hours.
  • Mechanism : Sodium sulfite reduces the sulfonic acid group to a thiol (-SH), facilitated by acidic hydrolysis.

Stage 3: Methylation

  • Reagents : Methyl iodide, sodium hydroxide.
  • Conditions : Methanol/water at 40°C, pH 9.
  • Mechanism : The thiol group undergoes nucleophilic alkylation to form a methyl sulfide (-SCH₃), which is subsequently oxidized in situ to the methylsulfonyl (-SO₂CH₃) group under basic conditions.

Yield and Optimization

  • Overall Yield : 67%.
  • Key Factor : Precise pH control during reduction and methylation minimizes side reactions.

Method 2: Nucleophilic Substitution and Oxidation

Reaction Pathway (Adapted from EP 0,478,390 A1)

This method employs esterification to protect the carboxylic acid group, enabling functionalization at position 5:

Step 1: Esterification

  • Reagents : Butanol, sulfuric acid.
  • Conditions : Reflux with azeotropic water removal.
  • Product : Butyl 4-chloro-2-methylbenzoate.

Step 2: Nucleophilic Substitution

  • Reagents : Methyl thioglycolate, potassium carbonate.
  • Conditions : 50°C in dimethylformamide (DMF).
  • Mechanism : The ester’s electron-withdrawing groups activate position 5 for nucleophilic attack by methyl thioglycolate, introducing a methylthio (-SCH₃) group.

Step 3: Oxidation to Sulfone

  • Reagents : Hydrogen peroxide, sulfuric acid.
  • Conditions : 60°C, followed by reflux.
  • Mechanism : Oxidation converts -SCH₃ to -SO₂CH₃.

Step 4: Ester Hydrolysis

  • Reagents : Sodium hydroxide.
  • Conditions : Aqueous methanol, 80°C.

Performance Metrics

  • Yield : ~85% after oxidation.
  • Advantage : High regioselectivity due to ester protection.

Method 3: Oxidation of Acetophenone Derivatives

Phase-Transfer Catalyzed Oxidation (CN 113,387,853 A)

This approach leverages ketone oxidation to directly introduce the carboxylic acid and sulfone groups:

Step 1: Substrate Preparation

  • Starting Material : 4-Chloro-2-methyl-5-(methylsulfonyl)acetophenone.

Step 2: Oxidation

  • Reagents : Sodium hypochlorite, benzyltriethylammonium chloride (phase-transfer catalyst).
  • Conditions : 100°C, 0.5 hours.
  • Mechanism : The catalyst enhances hypochlorite’s solubility in organic media, facilitating ketone oxidation to carboxylic acid.

Optimization Data

Catalyst Loading (mol%) Yield (%) Purity (%)
5 92.1 98.3
10 97.5 97.9
15 95.4 96.8

Data adapted from CN 113,387,853 A.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Steps 3 4 2
Overall Yield 67% ~70% 97.5%
Key Advantage Short sequence High selectivity High efficiency
Limitation Low yield Multi-step Specialized catalyst

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While comprehensive data tables and case studies for "4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid" are not available within the provided search results, its applications and related compounds can be highlighted.

Scientific Research Applications

4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic Acid Methyl Ester:* This compound is used as an intermediate in the synthesis of Rimeporide Hydrochloride (R517200), though further details on Rimeporide were not found in the search results .

Related Compounds and Applications:

  • N-(4,5-bis-methanesulfonyl-2-methylbenzoyl)guanidine, hydrochloride hydrate:
    • This compound is an NHE-1 selective Na+/H+ antiporter inhibitor .
    • It may be used as an antiarrhythmic agent, particularly for arrhythmias resulting from oxygen deficiency .
    • It also has potential therapeutic applications in cell proliferative diseases such as arteriosclerosis, diabetes and late complications of diabetic tumors, fibrotic diseases (especially of the lung, liver, and kidney), and organ hypertrophy and hyperplasia .
  • 2-Chloro-4-(methylsulfonyl)benzoic acid:
    • A synthesizing method for this compound involves adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen, and heating .
    • The preparation method can reduce nitric acid consumption and decrease the discharge of NOx, potentially minimizing raw material costs and environmental contamination .
  • 2-Methyl-5-(methylsulfonyl)benzoic acid:
    • This compound is also known as 2-methyl-5-methylsulfonylbenzoic acid .
    • Its molecular formula is C9H10O4S, and its molecular weight is 214.24 g/mol .
    • Synonyms include 5-methanesulfonyl-2-methylbenzoic acid .
    • It has potential applications in various research areas, as indicated by its presence in chemical databases .
  • 4-Chloro-2-(methylsulfonyl)benzoic acid:
    • Relevant for synthesis .

** assays:**

  • rLLNA (refined Local Lymph Node Assay) is an alternative method for skin sensitization testing. However, this compound was not specifically tested .

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and functional differences between 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Cl, 2-CH₃, 5-SO₂CH₃ 248.68 High stability; pharmaceutical intermediate
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid 2-Cl, 4-Cl, 5-SO₂N(CH₂CH₃)₂ ~327.25* Bulky sulfonamide; potential CNS activity
2-Methoxy-5-(methylsulfonyl)benzoic acid 2-OCH₃, 5-SO₂CH₃ 244.26 Enhanced solubility; electron-donating
5-(Chlorosulfonyl)-2-methylbenzoic acid 2-CH₃, 5-SO₂Cl 234.68 Reactive intermediate; synthesis precursor
2,4-Dichloro-5-(dimethylsulfamoyl)benzoic acid 2-Cl, 4-Cl, 5-SO₂N(CH₃)₂ 298.14 Irritant hazard; agrochemical applications

*Calculated based on molecular formula from .

Key Observations:

Electronic Effects: The methylsulfonyl group (-SO₂CH₃) in the target compound is a strong electron-withdrawing group, enhancing the acidity of the benzoic acid moiety compared to methoxy (-OCH₃) or amino (-NH₂) derivatives . Chlorosulfonyl (-SO₂Cl) groups () are highly reactive, making such compounds intermediates for further functionalization, whereas methylsulfonyl groups are more stable .

The methoxy group in 2-methoxy-5-(methylsulfonyl)benzoic acid () increases solubility in polar solvents compared to chloro analogues .

Biological and Industrial Applications :

  • The target compound’s methylsulfonyl group is associated with metabolic stability in drug design, whereas chlorosulfonyl derivatives () are typically used in synthetic chemistry as electrophilic intermediates .
  • Diethylsulfamoyl analogues () may exhibit enhanced binding to sulfonamide-sensitive enzymes due to their larger hydrophobic footprint .

Biological Activity

4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CMB) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Biological Activities

CMB has been investigated for several biological activities, including:

  • Antimicrobial Properties : CMB exhibits activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound shows potential in reducing inflammation.
  • Anticancer Activity : CMB has demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

CMB has shown significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of chlorine and methylsulfonyl groups enhances its antibacterial efficacy.

Table 1: Antimicrobial Activity of CMB

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.625 μM
Escherichia coli62.5 μM
Pseudomonas aeruginosa31.108 μM

Research indicates that CMB acts by inhibiting protein synthesis pathways, leading to bactericidal effects. This mechanism is supported by studies showing reduced biofilm formation in resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) when treated with CMB.

Anti-inflammatory Properties

CMB has been evaluated for its anti-inflammatory effects, demonstrating the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Table 2: Anti-inflammatory Activity of CMB

CompoundInhibition (%) at 1 mMComparison Standard
CMB93.80%Diclofenac Sodium (90.21%)
Compound D98.16%TBD

The anti-inflammatory activity suggests potential therapeutic applications in treating conditions characterized by excessive inflammation.

Anticancer Activity

CMB's cytotoxic effects have been documented in various cancer cell lines, indicating its potential as an anticancer agent.

Study Findings

A study on the cytotoxicity of CMB revealed significant inhibition of cell proliferation in A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Molecular dynamics simulations indicated that hydrophobic interactions play a crucial role in its mechanism of action against the Bcl-2 protein, which is involved in regulating apoptosis.

Table 3: Cytotoxicity Results

Cell Line TestedIC50 (µg/mL)Reference
A-4311.61 ± 1.92TBD
Jurkat1.98 ± 1.22TBD

The biological activity of CMB is attributed to its structural features, which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : CMB may inhibit key enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : The compound's interaction with cellular components can lead to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : A stepwise approach is advised, starting with sulfonation of the benzoic acid precursor followed by chlorination and methyl group introduction. Optimize sulfonation using fuming sulfuric acid at 60–80°C for 6–8 hours, monitoring progress via TLC. Chlorination can employ Cl2 or SO2Cl2 in a controlled environment to avoid over-halogenation. Yield improvements (70–85%) are achievable by purifying intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers characterize the compound’s structure using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., methylsulfonyl and chloro groups). Aromatic protons appear downfield (δ 7.5–8.5 ppm), while methylsulfonyl protons resonate near δ 3.1–3.3 ppm. High-resolution mass spectrometry (HRMS) with exact mass ≤ 1 ppm error validates molecular formula (e.g., m/z 272.0124 for C10H11ClO4S) .
  • Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. Resolve disorder in methylsulfonyl groups using restraints and constraints. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding .

Q. What solubility properties and purification strategies are critical for this compound?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For purification, use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol. Adjust pH during aqueous workup (pH 2–3) to precipitate the benzoic acid moiety .

Advanced Research Questions

Q. How can substituent effects (chloro, methylsulfonyl) influence reactivity in cross-coupling or derivatization reactions?

  • Methodology : The electron-withdrawing methylsulfonyl group deactivates the benzene ring, directing electrophilic substitution to the para position. Chloro substituents may hinder nucleophilic aromatic substitution unless activated by meta-directing groups. Use DFT calculations (e.g., Gaussian) to model charge distribution and predict reaction sites. Validate with experimental data (e.g., regioselectivity in Suzuki couplings) .

Q. What experimental design considerations are essential for resolving spectral data contradictions (e.g., NMR vs. crystallography)?

  • Methodology : If NMR suggests rotational isomerism (e.g., methylsulfonyl group), compare with crystallographic data to confirm static vs. dynamic disorder. For conflicting NOESY/ROESY correlations, use variable-temperature NMR to assess conformational flexibility. Cross-validate with IR spectroscopy (S=O stretching at 1150–1300 cm<sup>−1</sup>) .

Q. What strategies mitigate challenges in quantifying trace impurities during LC-MS analysis?

  • Methodology : Employ a reverse-phase C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in acetonitrile/water. Use tandem MS (MRM mode) for selective detection (e.g., m/z 272→236 transition). Calibrate with isotopically labeled internal standards (e.g., <sup>13</sup>C-benzoic acid) to correct matrix effects .

Q. How can computational modeling predict metabolic pathways or environmental degradation of this compound?

  • Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation potential. For metabolic studies, use docking simulations (AutoDock Vina) with cytochrome P450 enzymes to identify hydroxylation sites. Validate via in vitro microsomal assays (e.g., rat liver S9 fractions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid
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4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid

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